2-Chloro-6-hydroxynicotinaldehyde
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Overview
Description
2-Chloro-6-hydroxynicotinaldehyde is an organic compound with the molecular formula C6H4ClNO2 It is a derivative of nicotinaldehyde, characterized by the presence of a chlorine atom at the 2-position and a hydroxyl group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-hydroxynicotinaldehyde typically involves the chlorination of 6-hydroxynicotinaldehyde. One common method starts with 6-hydroxynicotinic acid, which is first converted to 6-hydroxynicotinoyl chloride using an acid chloride. This intermediate is then hydrogenated to produce 6-hydroxynicotinaldehyde, which is subsequently chlorinated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demand. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 2-Chloro-6-hydroxynicotinic acid.
Reduction: 2-Chloro-6-hydroxynicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-hydroxynicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-6-hydroxynicotinaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-hydroxynicotinaldehyde
- 2-Hydroxynicotinaldehyde
- 2-Chloro-6-hydroxynicotinonitrile
Uniqueness
2-Chloro-6-hydroxynicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
CAS No. |
1227592-84-8 |
---|---|
Molecular Formula |
C6H4ClNO2 |
Molecular Weight |
157.55 g/mol |
IUPAC Name |
2-chloro-6-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H4ClNO2/c7-6-4(3-9)1-2-5(10)8-6/h1-3H,(H,8,10) |
InChI Key |
PTZUDJWMOVZZIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1C=O)Cl |
Origin of Product |
United States |
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